3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide
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Overview
Description
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a hydrazinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide typically involves the condensation of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of the compound.
Benzamide: Shares the benzamide moiety with the compound.
Hydrazine Derivatives: Compounds containing the hydrazine group.
Uniqueness
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92132-79-1 |
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Molecular Formula |
C11H11N5OS |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3-[2-(hydrazinylmethylideneamino)-1,3-thiazol-4-yl]benzamide |
InChI |
InChI=1S/C11H11N5OS/c12-10(17)8-3-1-2-7(4-8)9-5-18-11(16-9)14-6-15-13/h1-6H,13H2,(H2,12,17)(H,14,15,16) |
InChI Key |
QQMGHHQYYDVPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CSC(=N2)N=CNN |
Origin of Product |
United States |
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